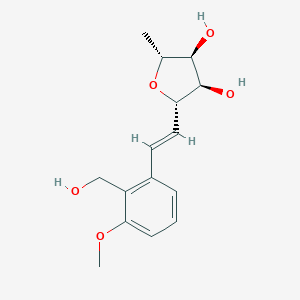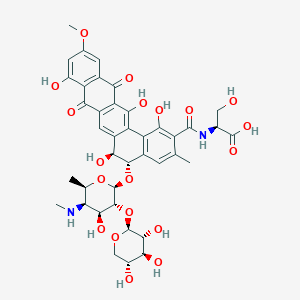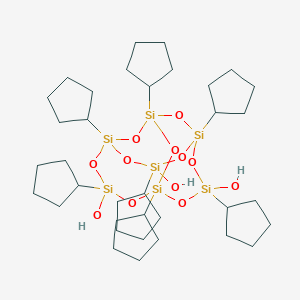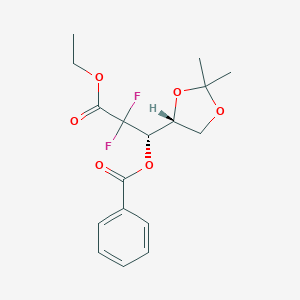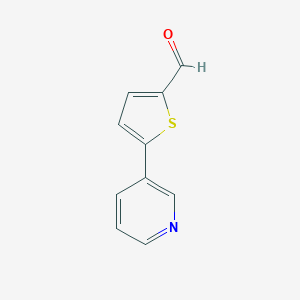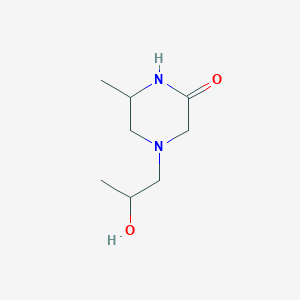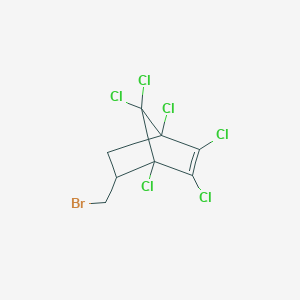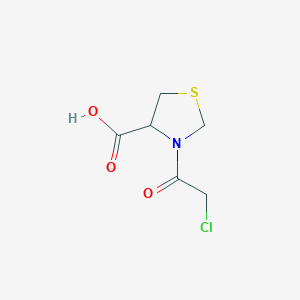
3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid, also known as CTCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CTCA belongs to the family of thiazolidine-4-carboxylic acid derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
科学研究应用
3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has been extensively studied for its potential applications in various fields of research. In the pharmaceutical industry, 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has been investigated for its antimicrobial and anticancer properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has also been found to induce apoptosis in cancer cells, making it a promising candidate for the development of novel anticancer drugs.
In addition to its pharmaceutical applications, 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has also been studied for its potential use in the field of materials science. It has been shown to exhibit excellent antioxidant properties, making it a potential candidate for the development of antioxidant coatings for metal surfaces.
作用机制
The mechanism of action of 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various cellular processes. For example, 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to the inhibition of bacterial growth. In cancer cells, 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has been found to induce apoptosis by activating the caspase cascade and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and anticancer properties. In addition, 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has been found to exhibit antioxidant properties, making it a potential candidate for the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid is its ease of synthesis, which makes it a readily available compound for laboratory experiments. In addition, 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has been shown to exhibit a wide range of biological activities, making it a versatile compound for various research applications. However, one of the limitations of 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid is its potential toxicity, which should be carefully evaluated before use in laboratory experiments.
未来方向
There are several future directions for the research on 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid. One of the potential areas of research is the development of novel antimicrobial agents based on the structure of 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid. In addition, the anticancer properties of 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid could be further explored for the development of novel anticancer drugs. Furthermore, the antioxidant properties of 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid could be investigated for the prevention of oxidative stress-related diseases. Finally, the potential toxicity of 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid should be further evaluated to ensure its safe use in laboratory experiments.
合成方法
3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid can be synthesized by the reaction of 3-mercaptoacetic acid with chloroacetyl chloride in the presence of a base, such as triethylamine or pyridine. The reaction yields 3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid as a white crystalline solid with a melting point of 129-131°C. The purity of the compound can be confirmed by various analytical techniques, including NMR spectroscopy and high-performance liquid chromatography.
属性
CAS 编号 |
136086-20-9 |
|---|---|
产品名称 |
3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid |
分子式 |
C6H8ClNO3S |
分子量 |
209.65 g/mol |
IUPAC 名称 |
3-(2-chloroacetyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H8ClNO3S/c7-1-5(9)8-3-12-2-4(8)6(10)11/h4H,1-3H2,(H,10,11) |
InChI 键 |
IQUNAOSVGUETJE-UHFFFAOYSA-N |
SMILES |
C1C(N(CS1)C(=O)CCl)C(=O)O |
规范 SMILES |
C1C(N(CS1)C(=O)CCl)C(=O)O |
同义词 |
4-Thiazolidinecarboxylic acid, 3-(chloroacetyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



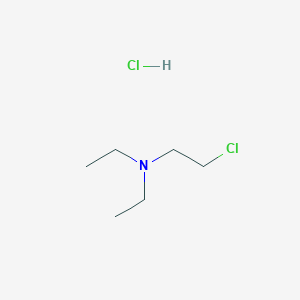
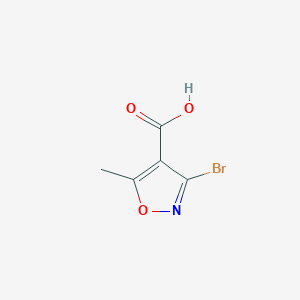

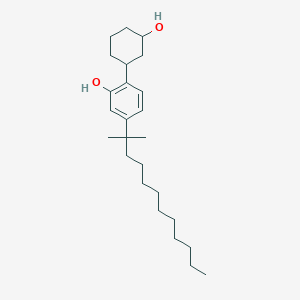
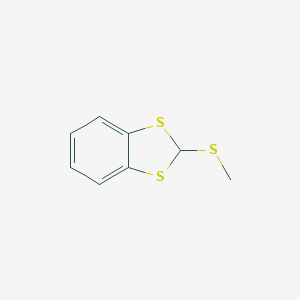
![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)
